molecular formula C7H7N5O3 B6030828 2,5-dimethyl-6-nitro[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

2,5-dimethyl-6-nitro[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No. B6030828
M. Wt: 209.16 g/mol
InChI Key: WZUFKYFTNHWNCX-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyrimidine is an important heterocyclic scaffold known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .


Synthesis Analysis

Methods for obtaining [1,2,4]triazolo[1,5-a]pyridines are summarized in previously published reviews . A common approach to constructing the [1,2,4]triazolo[1,5-a]pyridine skeleton is the oxidative cyclization of N-(2-pyridyl)amidines .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidine derivatives is typically analyzed using X-ray diffraction .


Chemical Reactions Analysis

The Dimroth rearrangement of [1,2,4]triazolo[3,4-a]pyridine is an effective method for producing [1,2,4]triazolo[1,5-a]pyridine with acceptor substituents in the pyridine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidine derivatives can vary widely depending on the specific compound. For example, some compounds in this class have been found to have excellent thermal stability and good detonation performance .

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[1,5-a]pyrimidine derivatives can vary depending on the specific compound and its intended use. For example, some derivatives have been found to be effective inhibitors of type I and II Janus kinases .

Safety and Hazards

The safety and hazards associated with [1,2,4]triazolo[1,5-a]pyrimidine derivatives can vary widely depending on the specific compound. Some compounds in this class are very sensitive and exhibit excellent calculated detonation performance .

Future Directions

Future research in this area may focus on the design of next-generation fused ring energetic materials for different applications .

properties

IUPAC Name

2,5-dimethyl-6-nitro-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O3/c1-3-5(12(14)15)6(13)11-7(8-3)9-4(2)10-11/h1-2H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUFKYFTNHWNCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=C(N2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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